molecular formula C21H23N3O2 B6690356 N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide

N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide

Cat. No.: B6690356
M. Wt: 349.4 g/mol
InChI Key: IAOGYBPEBRAKLZ-PZJWPPBQSA-N
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Description

“N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide” is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-12-16-6-3-4-8-18(16)24(15)14-20(25)23(2)19-9-11-26-21(19)17-7-5-10-22-13-17/h3-8,10,12-13,19,21H,9,11,14H2,1-2H3/t19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOGYBPEBRAKLZ-PZJWPPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N(C)C3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyridine-Oxolane Moiety: The pyridine ring can be functionalized with an oxolane group through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyridine-oxolane moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(2-methylindol-1-yl)acetamide: Lacks the pyridine-oxolane moiety.

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide: Lacks the indole moiety.

Uniqueness

The uniqueness of “N-methyl-2-(2-methylindol-1-yl)-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]acetamide” lies in its combination of the indole, pyridine, and oxolane rings, which may confer distinct chemical and biological properties compared to its simpler analogs.

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